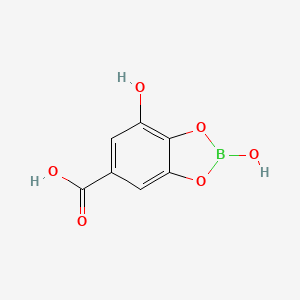
Phytex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytex, also known as this compound, is a useful research compound. Its molecular formula is C7H5BO6 and its molecular weight is 195.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Animal Nutrition
Phytex's primary application is in livestock feed. The enzyme significantly reduces the need for inorganic phosphate supplements in animal diets.
- Case Study: OptiPhos
Developed at Cornell University, OptiPhos is a feed supplement based on this compound technology that has been shown to reduce phosphorus pollution from pigs and poultry by up to 50% . The research demonstrated that the phytase enzyme effectively operates under the acidic conditions of the stomach, enabling efficient phosphate release during digestion.
| Parameter | Before this compound | After this compound | Reduction (%) |
|---|---|---|---|
| Inorganic Phosphate Usage | High | Low | 50 |
| Phosphorus Pollution | Significant | Minimal | 50 |
Environmental Impact
The use of this compound in animal feed not only enhances nutrient absorption but also plays a crucial role in environmental sustainability by minimizing phosphorus runoff into waterways.
- Research Findings
Studies indicate that optimizing phytase supplementation can lead to improved phosphorus retention in animal systems, thereby lessening the ecological footprint associated with livestock farming .
Human Health Applications
This compound has also been explored for its potential applications in human health, particularly in treating conditions like nail fungus.
- Case Study: Nail Fungus Treatment
This compound has been reported as an effective topical treatment for nail fungus, demonstrating superior efficacy compared to traditional treatments . Clinical trials have shown significant improvement in patient outcomes with minimal side effects.
Efficacy Comparison of Phytase Enzymes
The following table summarizes the comparative efficacy of various phytase enzymes used in animal nutrition:
| Enzyme Source | Optimal pH | Efficacy (FTU) | Resistance to Digestion |
|---|---|---|---|
| E. coli Phytase | 2.0 - 5.5 | High | Very High |
| Aspergillus niger | 5.5 | Moderate | Low |
| Yeast-expressed Phytase | 4.0 - 5.0 | Very High | Moderate |
Propriétés
Numéro CAS |
78456-98-1 |
|---|---|
Formule moléculaire |
C7H5BO6 |
Poids moléculaire |
195.92 g/mol |
Nom IUPAC |
2,4-dihydroxy-1,3,2-benzodioxaborole-6-carboxylic acid |
InChI |
InChI=1S/C7H5BO6/c9-4-1-3(7(10)11)2-5-6(4)14-8(12)13-5/h1-2,9,12H,(H,10,11) |
Clé InChI |
UXUWCOMXIABBJS-UHFFFAOYSA-N |
SMILES |
B1(OC2=CC(=CC(=C2O1)O)C(=O)O)O |
SMILES canonique |
B1(OC2=CC(=CC(=C2O1)O)C(=O)O)O |
Key on ui other cas no. |
78456-98-1 |
Synonymes |
3,4,5-borylidinetrioxybenzoic acid 3,4,5-trihydroxybenzoic acid boric acid ester phytex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















